molecular formula C18H25NO5 B13183416 Tert-butyl 4-(3,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate

Tert-butyl 4-(3,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B13183416
M. Wt: 335.4 g/mol
InChI Key: JHPVEFGRQZFTGR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group, a ketone moiety at the 3-position of the piperidine ring, and a 3,4-dimethoxyphenyl substituent at the 4-position. Its CAS number, 1354960-60-3, confirms its identity as a distinct entity in chemical databases .

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl 4-(3,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-9-8-13(14(20)11-19)12-6-7-15(22-4)16(10-12)23-5/h6-7,10,13H,8-9,11H2,1-5H3

InChI Key

JHPVEFGRQZFTGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves a substitution reaction where the phenyl group is introduced onto the piperidine ring.

    Addition of the tert-butyl group: This can be done using tert-butyl chloride in the presence of a base.

    Formation of the carboxylate group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Tert-butyl 4-(3,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A : Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate (CAS 1354953-08-4)

  • Key Difference : Replaces the 3,4-dimethoxyphenyl group with a 4-fluoro-3-(trifluoromethyl)phenyl moiety.
  • Impact : The electron-withdrawing trifluoromethyl and fluoro groups reduce electron density on the aromatic ring compared to the electron-donating methoxy groups in the target compound. This alters reactivity in electrophilic substitution and binding interactions in biological systems .

Compound B : 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid (from )

  • Key Difference : Replaces the piperidine-carbamate scaffold with a triazole-thioacetic acid structure.

Modifications to the Piperidine Core

Compound C : Tert-butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate (CAS 1785763-50-9)

  • Key Difference : Positions the dimethoxy groups at the 3,3-positions of the piperidine ring instead of on a phenyl substituent.

Compound D : Tert-butyl 4-((3,4-dimethoxyphenyl)-2-oxoimidazo[1,2-d][1,2,4]triazin-1-yl)piperidine-1-carboxylate (from )

  • Key Difference : Incorporates an imidazo[1,2-d][1,2,4]triazine ring fused to the piperidine system.

Spirocyclic and Bicyclic Derivatives

Compound E : Tert-butyl 4-(3,4-dimethoxyphenyl)-1-azaspiro[5.5]undeca-4,8-diene-1-carboxylate (6b, from )

  • Key Difference : Introduces a spiro[5.5]undecadiene system, creating a rigid, bicyclic framework.
  • Impact: The spiro structure restricts conformational flexibility, which may improve target selectivity but reduce synthetic accessibility compared to the monocyclic target compound .

Physicochemical Properties

Property Target Compound Compound A Compound C
Molecular Weight 359.41 g/mol (est.) 375.35 g/mol 259.30 g/mol
Key Substituents 3,4-Dimethoxyphenyl 4-Fluoro-3-CF3-phenyl 3,3-Dimethoxy piperidine
LogP (Predicted) ~2.8 (moderate lipophilicity) ~3.5 (high lipophilicity) ~1.5 (polar due to dimethoxy)
Synthetic Accessibility Moderate Moderate High

Biological Activity

Tert-butyl 4-(3,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate (CAS Number: 1007595-82-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12_{12}H21_{21}NO5_5
  • Molecular Weight : 259.3 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a piperidine ring with a tert-butyl ester and a dimethoxyphenyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and invasion. For instance, it has been noted that similar compounds can affect matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .
  • Cell Proliferation and Apoptosis : In vitro studies have indicated that derivatives of piperidine compounds can induce apoptosis in cancer cells through various signaling pathways, including the inhibition of ERK phosphorylation and modulation of NF-kB signaling .
  • Receptor Interaction : The compound may act as an antagonist or modulator at certain receptors, impacting cell signaling related to growth and survival.

Anticancer Properties

Research has shown that related compounds exhibit significant anticancer properties. For example:

  • Cell Line Studies : Tert-butyl derivatives have been evaluated against breast cancer cell lines (e.g., MDA-MB-231), showing potential in inhibiting cell migration and invasion .
  • Mechanistic Insights : Compounds similar to this compound have demonstrated the ability to impair gelatinase activity (MMP-9), which is often upregulated in tumor progression .

Additional Biological Activities

Other studies have explored the broader pharmacological profile of related piperidine compounds:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by modulating cytokine release.
  • Antimicrobial Activity : Certain structural analogs have been tested for antibacterial properties, indicating a diverse range of potential applications .

Data Table: Biological Activity Summary

Biological ActivityReferenceObservations
Anticancer (MDA-MB-231) Inhibition of cell proliferation and invasion
Enzyme Inhibition Impaired MMP activity
Anti-inflammatory Modulation of cytokine release
Antimicrobial Effective against specific bacterial strains

Case Study 1: Anticancer Efficacy

In a study evaluating the effects of various piperidine derivatives on breast cancer cells, it was found that compounds with similar structures to this compound significantly reduced cell viability and migration capabilities. The study highlighted the importance of the dimethoxy group in enhancing biological activity.

Case Study 2: Enzymatic Interaction

Another investigation focused on the interaction of piperidinone compounds with MMPs. The study demonstrated that these compounds could effectively inhibit MMP activity at micromolar concentrations, suggesting potential therapeutic applications in cancer treatment where MMPs play a critical role in tumor metastasis.

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